molecular formula C48H38O4P2Ru B8034451 Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-

Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-

Cat. No.: B8034451
M. Wt: 841.8 g/mol
InChI Key: NMLZYEWNUCRSRJ-UHFFFAOYSA-L
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Description

Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) is a chiral ruthenium complex known for its applications in asymmetric catalysis. This compound is particularly valued for its ability to facilitate enantioselective reactions, making it a crucial component in the synthesis of optically active compounds. The molecular formula of this compound is C₄₂H₃₄O₈P₂Ru, and it has a molecular weight of 829.73 g/mol .

Preparation Methods

The synthesis of Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) typically involves the reaction of ruthenium precursors with the chiral ligand ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral complex. Industrial production methods may involve the use of high-purity reagents and solvents, along with advanced purification techniques to achieve the required enantiomeric purity .

Chemical Reactions Analysis

Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic ligands. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) has a wide range of scientific research applications:

    Chemistry: It is extensively used in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which are essential in the production of pharmaceuticals and fine chemicals.

    Biology: The compound’s catalytic properties are utilized in the study of enzyme mimetics and the development of biomimetic catalysts.

    Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those requiring chiral purity.

    Industry: It is employed in the production of high-value chemicals and materials, where enantioselectivity is crucial

Mechanism of Action

The mechanism by which Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) exerts its effects involves the coordination of the ruthenium center with the chiral ligand, creating a chiral environment that facilitates enantioselective reactions. The molecular targets include various organic substrates, which undergo transformation through catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps .

Comparison with Similar Compounds

Similar compounds to Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) include other chiral ruthenium complexes such as:

  • Diacetato[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II)
  • Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole]ruthenium(II)
  • Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole]ruthenium(II)

The uniqueness of Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) lies in its specific chiral ligand, which imparts high enantioselectivity and efficiency in catalytic reactions .

Biological Activity

Ruthenium complexes have gained significant attention in the field of medicinal chemistry due to their unique biological activities and potential therapeutic applications. The compound Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)- is a notable example that combines the properties of ruthenium with phosphine ligands and has shown promising biological activity.

Structure and Properties

This compound features a ruthenium center coordinated to two acetate groups and a chiral bisphosphine ligand derived from binaphthalene. The structural configuration contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Ruthenium complexes have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Ruthenium compounds often induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
  • Case Studies : Research indicates that this specific ruthenium complex exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, ruthenium complexes have shown antimicrobial activity. Studies suggest that:

  • Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, demonstrating significant inhibition of growth.
  • Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic processes.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its biological activity through various assays:

StudyMethodologyFindings
Study 1Cytotoxicity assays on cancer cell linesSignificant reduction in cell viability at micromolar concentrations
Study 2Antimicrobial susceptibility testingEffective against Gram-positive and Gram-negative bacteria
Study 3Mechanistic studiesInduction of apoptosis via ROS generation

Properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZYEWNUCRSRJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261948-85-0, 325146-81-4
Record name Bisacetato[(1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphin]]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Ru(OAc)2[(R)-binap]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-
Reactant of Route 2
Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-
Reactant of Route 3
Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-
Reactant of Route 4
Reactant of Route 4
Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-
Reactant of Route 5
Reactant of Route 5
Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-
Reactant of Route 6
Reactant of Route 6
Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-

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